molecular formula C4H8O4 B1674769 L-Erythrose CAS No. 533-49-3

L-Erythrose

Cat. No.: B1674769
CAS No.: 533-49-3
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-DMTCNVIQSA-N
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Description

Molecular Architecture and Configurational Isomerism

L-Erythrose, chemically designated as (2S,3S)-2,3,4-trihydroxybutanal, is a four-carbon aldotetrose with the molecular formula C₄H₈O₄. Its structure comprises an aldehyde group at position 1 and hydroxyl groups at positions 2, 3, and 4, forming a polyhydroxy aldehyde (Figure 1). The molecule exhibits two stereogenic centers at C2 and C3, resulting in four possible stereoisomers: D-erythrose, this compound, D-threose, and L-threose. The this compound configuration is defined by the (2S,3S) arrangement, where both hydroxyl groups on C2 and C3 reside on the same side of the Fischer projection.

Configurational isomerism in this compound arises from its ability to adopt different stereochemical arrangements. Unlike threose, where hydroxyl groups on adjacent stereocenters are on opposing sides, erythrose derivatives maintain syn-periplanar hydroxyl orientations. This spatial arrangement influences hydrogen-bonding patterns and molecular reactivity. Dynamic stereochemical behavior, such as mutarotation, is observed in aqueous solutions, where this compound equilibrates between cyclic hemiacetal and linear aldehyde forms. Nuclear magnetic resonance (NMR) studies confirm this equilibrium, revealing time-dependent changes in specific optical rotations from +11.5° to +30.5°.

Table 1: Key Structural Properties of this compound

Property Value/Description Source
Molecular Formula C₄H₈O₄
IUPAC Name (2S,3S)-2,3,4-Trihydroxybutanal
Stereogenic Centers C2, C3
Specific Rotation ([α]D) +11.5° → +30.5° (equilibrium in water)

Comparative Analysis of D- and this compound Enantiomers

D- and this compound are enantiomers, differing solely in the spatial arrangement of hydroxyl groups at C2 and C3. While D-erythrose adopts the (2R,3R) configuration, this compound is its (2S,3S) mirror image. Despite identical physical properties in achiral environments (e.g., melting points, solubility), their interactions with chiral biological systems diverge significantly. For instance, D-erythrose 4-phosphate is a critical intermediate in the pentose phosphate pathway, whereas this compound lacks natural metabolic roles in most organisms.

Optical rotation contrasts further distinguish the enantiomers: D-erythrose exhibits levorotatory behavior ([α]D = -19° to -42°), while this compound is dextrorotatory ([α]D = +11.5° to +30.5°). Enzymatic assays reveal stereospecificity; for example, this compound is not fermented by Saccharomyces cerevisiae, whereas D-erythrose participates in bacterial oxidative pathways.

Table 2: Comparative Properties of D- and this compound

Property D-Erythrose This compound Source
Configuration (2R,3R) (2S,3S)
Specific Rotation ([α]D) -19° to -42° +11.5° to +30.5°
Metabolic Role Pentose phosphate pathway Limited biological activity

Crystallographic Studies and Three-Dimensional Conformational Dynamics

X-ray crystallography has elucidated the three-dimensional architecture of this compound derivatives. For example, the crystal structure of 2-C-hydroxymethyl-2,3-O-isopropylidene-3-C-methyl-β-L-erythrose (C₉H₁₆O₅) reveals a hydrogen-bonded network stabilized by O–H···O interactions, with an orthorhombic unit cell (space group P2₁2₁2₁). The absolute configuration was confirmed using 2-C-methyl-D-ribono-1,4-lactone as a reference, demonstrating the utility of crystallography in resolving stereochemical ambiguities.

In solution, NMR relaxation analyses highlight conformational flexibility. For this compound hydrate, equilibrium exists between linear and cyclic forms, with hydrogen bonding dictating dominant conformers. Molecular dynamics simulations corroborate this, showing rapid interconversion between chair and boat conformations in aqueous media.

Table 3: Crystallographic Data for this compound Derivatives

Compound Space Group Unit Cell Parameters (Å) Hydrogen Bond Geometry (Å) Source
2-C-Hydroxymethyl-2,3-O-isopropylidene-3-C-methyl-β-L-erythrose P2₁2₁2₁ a=6.23, b=9.85, c=14.62 O2–H···O4: 2.76

Properties

IUPAC Name

(2S,3S)-2,3,4-trihydroxybutanal
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InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YTBSYETUWUMLBZ-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O4
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DSSTOX Substance ID

DTXSID30201447
Record name L-Erythrose
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Molecular Weight

120.10 g/mol
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CAS No.

533-49-3
Record name L-Erythrose
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Record name L-Erythrose
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Record name L-Erythrose
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Biochemical Analysis

Biochemical Properties

L-Erythrose is involved in several biochemical reactions, particularly in the pentose phosphate pathway. It interacts with enzymes such as erythrose reductase, which catalyzes the reduction of this compound to erythritol using NADPH as a cofactor . This interaction is crucial for the production of erythritol, a sugar alcohol with applications in food and medicine. The enzyme erythrose reductase has been characterized from various microbial sources, and its activity is essential for the efficient production of erythritol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the pentose phosphate pathway, thereby influencing the overall metabolic flux within cells. The presence of this compound can lead to changes in the expression of genes related to carbohydrate metabolism, impacting cellular functions such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, erythrose reductase binds to this compound and catalyzes its reduction to erythritol. This reaction is dependent on the presence of NADPH, which acts as a cofactor. The binding interactions between this compound and erythrose reductase are critical for the enzyme’s catalytic activity and efficiency . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in carbohydrate metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its impact on cellular function, including alterations in metabolic pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic flux through the pentose phosphate pathway, leading to increased production of erythritol. At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific concentrations, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in the pentose phosphate pathway, where it is converted to erythritol by the enzyme erythrose reductase. This pathway is essential for the production of NADPH and ribose-5-phosphate, which are critical for cellular biosynthesis and antioxidant defense . This compound interacts with enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, influencing the overall metabolic flux and levels of metabolites within the pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can participate in metabolic reactions. The distribution of this compound within tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm, where it participates in the pentose phosphate pathway. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.

Biological Activity

L-Erythrose is a rare aldotetrose sugar that has garnered attention in various biological and biochemical studies due to its potential applications in metabolic pathways and therapeutic effects. This article explores the biological activity of this compound, focusing on its metabolic pathways, antitumor effects, and production methods.

Metabolic Pathways

This compound is primarily involved in the pentose phosphate pathway (PPP), which is crucial for cellular metabolism. Recent studies have shown that erythritol, a sugar alcohol, can be converted into this compound through a series of enzymatic reactions. Specifically, erythritol is first oxidized to L-erythrulose, which is then isomerized to this compound using specific enzymes such as L-ribose isomerase . The overall conversion process can be summarized as follows:

StepReactionEnzymes InvolvedProduct
1Erythritol → L-ErythruloseGluconobacter frateuriiL-Erythrulose
2L-Erythrulose → this compoundL-Ribose IsomeraseThis compound

This metabolic pathway not only highlights the biochemical significance of this compound but also its potential utility in producing other biomolecules.

Antitumor Effects

Recent research has indicated that D-erythrose (the D-form of erythrose) exhibits significant antitumor properties. In a study involving an abdominal metastatic model of colon carcinoma, D-erythrose was administered to mice at a dosage of 500 mg/kg. The results demonstrated a 69.1% reduction in tumor weight compared to the control group receiving saline . Key findings from this study include:

  • Tumor Weight Reduction : Mean tumor weight in the D-erythrose group was significantly lower (0.75 g) than in the control group (2.43 g).
  • Malignant Ascites : The volume of malignant ascites was markedly reduced in treated mice.
  • Safety Profile : Histological examination of major organs showed no significant pathological changes, indicating low toxicity at the administered dose.

These findings suggest that D-erythrose may inhibit tumor growth and invasion, warranting further investigation into its mechanisms and potential therapeutic applications.

Production Methods

The production of this compound has been achieved through microbial and enzymatic methods. A notable method involves the oxidation of erythritol to L-erythrulose followed by isomerization to this compound. The yield from this process can reach up to 18% , with careful optimization of conditions such as temperature and substrate concentration .

Production Summary Table

MethodStarting MaterialIntermediate ProductFinal ProductYield
Microbial Oxidation & Enzymatic IsomerizationErythritolL-ErythruloseThis compoundUp to 18%

Scientific Research Applications

Biochemical Research

L-Erythrose serves as a significant substrate in biochemical studies, particularly in the investigation of carbohydrate metabolism and enzymatic reactions. It is involved in the synthesis of erythritol, a polyol with various industrial applications.

Enzymatic Studies

Research has highlighted the role of erythrose reductase in converting D-erythrose to erythritol. For instance, a study on Yarrowia lipolytica demonstrated that overexpression of erythrose reductase led to enhanced erythritol production, achieving a titer of 44.44 g/L, which is 20% higher than control strains . This suggests that this compound can be utilized as a substrate for studying enzyme kinetics and metabolic pathways.

Industrial Applications

This compound is increasingly being recognized for its potential in industrial biotechnology, particularly in the production of sweeteners and other food additives.

Production of Polyols

The conversion of this compound to erythritol is significant for industries focusing on low-calorie sweeteners. Erythritol is a sugar alcohol that provides sweetness without the calories associated with traditional sugars. The ability to produce erythritol from this compound through microbial fermentation processes offers a sustainable alternative to synthetic sweeteners .

Pharmacological Applications

This compound has been noted for its potential pharmacological activities, making it a compound of interest in drug development.

Antioxidant Properties

Studies indicate that this compound exhibits antioxidant properties, which could be beneficial in developing therapeutic agents aimed at combating oxidative stress-related diseases . The ability to scavenge free radicals positions this compound as a candidate for further research into its protective effects against cellular damage.

Potential Uses in Medicine

The unique structural properties of this compound may also allow it to serve as a precursor or component in pharmaceutical formulations. Its role in metabolic pathways could be leveraged for creating drugs targeting specific metabolic disorders .

Erythritol Production via Microbial Fermentation

A notable case study involved the optimization of erythritol production using Yarrowia lipolytica. Researchers manipulated various fermentation conditions and found that specific gene knockouts significantly affected polyol synthesis pathways. The deletion of certain erythrose reductase genes resulted in altered yields of both erythritol and other polyols like mannitol and arabitol, emphasizing the importance of this compound in metabolic engineering .

Data Tables

Application AreaSpecific UseKey Findings
Biochemical ResearchSubstrate for enzyme studiesEnhanced erythritol production with overexpressed erythrose reductase
Industrial BiotechnologyProduction of low-calorie sweetenersSustainable production pathway identified
PharmacologyAntioxidant agentExhibits free radical scavenging activity

Comparison with Similar Compounds

Key Research Findings and Challenges

Stereochemical Bias in Synthesis: Non-enzymatic methods struggle to produce this compound selectively due to the similar reactivity of its hydroxyl groups. Enzymatic pathways, though efficient, require precise engineering .

Biological Preference for D-Forms : Microbial systems favor D-erythrose and erythritol, reflecting evolutionary adaptation to common natural sugars .

Pharmacological Potential: this compound’s role in antifungal agents underscores its industrial value, but scalability remains a hurdle .

Preparation Methods

Historical and Chemical Context of L-Erythrose Preparation

Structural and Stereochemical Features of this compound

This compound is a four-carbon monosaccharide (aldotetrose) with the molecular formula C₄H₈O₄. Its configuration is defined by the arrangement of hydroxyl groups on the second and third carbon atoms, which are both oriented on the same side in the Fischer projection for the L-isomer. This stereochemistry distinguishes this compound from its D-enantiomer and from other tetroses such as threose, which differ in the relative orientation of their hydroxyl groups. The rarity of this compound in nature, combined with its chiral purity requirements for pharmaceutical and synthetic applications, necessitates the development of efficient and selective preparation methods.

Historical Methods and Early Discoveries

The earliest methods for the synthesis of erythrose, including both D- and L-forms, can be traced back to classical carbohydrate chemistry. The Ruff degradation, first reported in the late nineteenth century, represented a seminal advance in the stepwise shortening of aldose sugars via oxidative decarboxylation. Other early approaches included the periodate oxidation of protected hexoses and the use of lead tetraacetate for selective cleavage of carbon–carbon bonds in carbohydrates. While these methods laid the groundwork for modern synthetic strategies, they were often hampered by low yields, poor selectivity, and the use of toxic reagents.

Current Relevance and Demand

In recent decades, the demand for this compound has been driven by its utility as a precursor for the synthesis of rare sugars, chiral ligands, and as a substrate in enzymatic studies. The development of more sustainable, scalable, and selective methods for this compound preparation has thus become a focal point for researchers in organic synthesis, biocatalysis, and industrial biotechnology.

Chemical Synthesis Methods for this compound

The Ruff Degradation: Classical Oxidative Decarboxylation

The Ruff degradation is a cornerstone of classical carbohydrate chemistry, enabling the stepwise shortening of aldose sugars by one carbon atom. In this method, an aldonic acid is first prepared by the oxidation of an aldose (such as L-arabinose or L-ribose), followed by oxidative decarboxylation to yield the corresponding tetrose.

The process typically involves the following steps:

  • Oxidation of L-arabinose or L-ribose to the corresponding aldonic acid (L-arabinonic acid or L-ribonic acid).
  • Oxidative decarboxylation using hydrogen peroxide in the presence of a catalytic amount of ferrous sulfate, as originally described by Ruff and Fischer.
  • Isolation and purification of this compound from the reaction mixture.

The overall reaction can be represented as:

$$
\text{L-Arabinonic Acid} \xrightarrow[\text{FeSO}4]{\text{H}2\text{O}2}} \text{this compound} + \text{CO}2 + \text{H}_2\text{O}
$$

This method, while historically significant, suffers from several drawbacks, including moderate yields, the formation of byproducts, and the need for careful control of reaction conditions to prevent over-oxidation or degradation of the product.

Periodate Oxidation and Lead Tetraacetate Cleavage

An alternative chemical approach involves the selective cleavage of protected hexoses using periodate or lead tetraacetate. In the periodate oxidation method, a suitably protected hexose (such as 4,6-O-ethylidene-L-glucose) is oxidized with sodium periodate, leading to the formation of a dialdehyde intermediate. Subsequent acid hydrolysis yields this compound.

Similarly, the Perlin method employs lead tetraacetate for the oxidation of D-glucose, resulting in the cleavage of carbon–carbon bonds and the formation of erythrose. While these methods offer improved selectivity, they are limited by the use of toxic reagents and the need for multiple protection and deprotection steps.

Electrolytic Decarboxylation: Modern Electrochemical Approaches

Recent advances have enabled the electrolytic decarboxylation of aldonic acids as a more environmentally benign alternative to classical chemical oxidations. In this method, L-arabinonic acid or L-ribonic acid is dissolved in water or a water-miscible solvent, and the solution is subjected to electrolysis using a highly crystalline carbon anode. The process proceeds as follows:

  • Preparation of an aqueous solution containing 50% L-arabinonic acid and 50% L-arabinonate salt, with the pH adjusted to optimize reaction efficiency.
  • Electrolytic decarboxylation at ambient temperature (approximately 25°C), with the reaction monitored to achieve up to 80% conversion of the acid.
  • Recycling of unreacted acid and purification of this compound from the product mixture.

This method offers several advantages, including the avoidance of heavy metal catalysts, the potential for continuous processing, and improved selectivity. However, the need for specialized electrochemical equipment and the optimization of electrode materials remain challenges for large-scale implementation.

Table 1. Comparative Data for Chemical and Electrochemical Synthesis of this compound
Method Starting Material Key Reagents/Catalysts Yield (%) Major Byproducts Notable Advantages Notable Limitations
Ruff Degradation L-arabinonic acid H₂O₂, FeSO₄ 30–50 Formic acid, CO₂ Simple, classical method Moderate yield, byproducts
Periodate Oxidation Protected L-glucose NaIO₄, acid 40–60 Aldehydes Selective cleavage Multiple steps, toxic reagents
Lead Tetraacetate Cleavage D-glucose Pb(OAc)₄ 35–55 Acetic acid, Pb waste Effective for certain hexoses Toxicity, environmental hazard
Electrolytic Decarboxylation L-arabinonic acid Carbon anode, water 50–70 CO₂ Green chemistry, scalable Equipment needs, optimization

Mechanistic Considerations and Optimization

The chemical synthesis of this compound is governed by the reactivity of the starting aldonic acids and the selectivity of the decarboxylation step. The choice of oxidant, catalyst, and reaction conditions (such as pH, temperature, and concentration) are critical determinants of yield and purity. Recent studies have explored the use of flow chemistry, immobilized catalysts, and alternative oxidants to enhance the efficiency of these processes. However, the inherent limitations of chemical methods, including the generation of hazardous waste and the need for extensive purification, have spurred interest in biotechnological approaches.

Biotechnological and Enzymatic Preparation of this compound

Microbial Fermentation: The Role of Gluconobacter oxydans

One of the most significant advances in this compound production has been the development of microbial fermentation processes, particularly those employing Gluconobacter oxydans. This bacterium is renowned for its ability to catalyze selective oxidations of polyols and sugars, making it an ideal host for the biosynthesis of rare sugars.

Recent research has demonstrated the feasibility of producing this compound via a two-step fermentation process starting from erythritol. The key enzymes involved are membrane-bound sorbitol dehydrogenase and L-ribose isomerase, which catalyze the oxidation and isomerization steps, respectively. By localizing these enzymes to the membrane via protein–peptide interactions, researchers have achieved significant improvements in this compound titers, with reported yields of up to 23.5 grams per liter—a 1.4-fold increase over previous methods.

The process involves the following steps:

  • Cultivation of engineered Gluconobacter oxydans strains expressing membrane-bound sorbitol dehydrogenase and L-ribose isomerase.
  • Fermentation using erythritol as the substrate, with optimization of pH, temperature, and substrate concentration.
  • Isolation and purification of this compound from the fermentation broth.

This biotechnological approach offers several advantages, including high selectivity, mild reaction conditions, and the potential for further optimization via metabolic engineering and enzyme immobilization.

Table 2. Fermentation-Based Production of this compound Using Gluconobacter oxydans
Parameter Value/Condition Reference
Substrate Erythritol
Key Enzymes Sorbitol dehydrogenase, L-ribose isomerase
Fermentation Temperature 30–37°C
Optimal pH 5.5–6.5
Maximum Titer 23.5 g/L
Yield Improvement 1.4-fold over coexpression method
Notable Feature Enzyme membrane localization

Enzyme Engineering and Multienzyme Systems

The efficiency of microbial this compound production can be further enhanced by the co-immobilization of multiple enzymes or by the use of multienzyme systems. Recent studies have explored the assembly of enzyme cascades on solid supports, the use of fusion proteins, and the optimization of cofactor regeneration to improve overall yields and process stability.

For example, the assembly of L-ribose isomerase to membrane-bound sorbitol dehydrogenase via protein–peptide interactions has been shown to facilitate substrate channeling and reduce product inhibition. Such strategies are at the forefront of modern biocatalysis and hold promise for the scalable production of this compound and related rare sugars.

Other Microbial Hosts and Pathways

While Gluconobacter oxydans is the most extensively studied organism for this compound production, other microbial hosts, such as Yarrowia lipolytica, have been investigated for the biosynthesis of erythritol and related compounds. Although these studies have primarily focused on erythritol production, the underlying metabolic pathways and enzyme systems are relevant for the design of this compound biosynthetic routes.

Process Optimization and Scale-Up

The optimization of fermentation parameters, including substrate concentration, aeration, agitation, and nutrient supplementation, is critical for maximizing this compound yields. Recent advances in process engineering, such as the use of immobilized whole-cell catalysts and the supply of compressed oxygen to enhance mass transfer, have further improved the cost-effectiveness and scalability of biotechnological production methods.

Table 3. Key Parameters for Biotechnological this compound Production
Parameter Typical Range/Value Impact on Yield
Substrate Concentration 50–200 g/L Higher concentration increases productivity but may cause substrate inhibition
pH 5.5–6.5 Optimal for enzyme activity
Temperature 30–37°C Affects enzyme stability
Aeration 1–2 vvm (volume per volume per minute) Enhances oxygen transfer
Agitation 200–500 rpm Improves mixing and mass transfer
Enzyme Immobilization Yes/No Increases stability and reusability

Comparative Analysis of Biotechnological and Chemical Methods

Biotechnological methods for this compound production offer several distinct advantages over traditional chemical synthesis, including greater selectivity, reduced environmental impact, and the potential for process intensification. However, challenges remain in terms of strain development, enzyme stability, and downstream processing. The choice between chemical and biotechnological methods is thus influenced by factors such as desired scale, purity requirements, and available infrastructure.

Analytical Methods and Purification Strategies

Chromatographic Techniques for this compound Isolation

The isolation and purification of this compound from reaction mixtures or fermentation broths is a critical step in the overall preparation process. High-performance liquid chromatography, ion-exchange chromatography, and preparative thin-layer chromatography are commonly employed for the separation and quantification of this compound. The choice of stationary phase, eluent composition, and detection method (such as refractive index or pulsed amperometric detection) is dictated by the complexity of the mixture and the required sensitivity.

Crystallization and Solvent Extraction

Crystallization from aqueous or alcoholic solutions is often used for the final purification of this compound, particularly when high purity is required for pharmaceutical or analytical applications. Solvent extraction may be employed as a preliminary step to remove hydrophobic impurities or to concentrate the product prior to chromatographic separation.

Analytical Characterization

The identity and purity of this compound are typically confirmed by a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and optical rotation measurements. These techniques provide definitive evidence of the stereochemistry and structural integrity of the product.

Recovery Yields and Process Efficiency

The overall recovery yield of this compound is influenced by both the efficiency of the preparation method and the effectiveness of the purification strategy. Losses may occur due to incomplete reaction, side-product formation, or adsorption to purification media. Recent advances in process integration and the use of membrane-based separations have helped to minimize these losses and improve overall process efficiency.

Table 4. Analytical and Purification Methods for this compound
Method Principle Typical Recovery Yield (%) Advantages Limitations
High-Performance Liquid Chromatography Separation by polarity/size 80–95 High resolution, quantitative Equipment cost, time-consuming
Ion-Exchange Chromatography Separation by charge 70–90 Effective for charged species Requires careful pH control
Crystallization Solubility differences 60–85 Simple, scalable May require seeding, slow
Solvent Extraction Partitioning between phases 50–75 Rapid, simple Limited selectivity

Comparative Summary of Preparation Methods

To provide a comprehensive overview, the following table summarizes the key features, advantages, and limitations of the major preparation methods for this compound.

Table 5. Comparative Summary of this compound Preparation Methods
Method Starting Material Key Steps/Enzymes Yield (%) Selectivity Scalability Environmental Impact Notable Advantages Notable Limitations
Ruff Degradation L-arabinonic acid H₂O₂, FeSO₄ 30–50 Moderate Moderate Moderate Simple, accessible

Q & A

Q. What are the established methods for synthesizing and purifying L-Erythrose in laboratory settings?

this compound can be synthesized enzymatically using yeast-derived pathways. For example, Yarrowia lipolytica enzymes EYD1 and EYK1 catalyze the conversion of erythritol to this compound and its phosphorylation, respectively. These reactions require NAD+ and ATP as cofactors . Purification typically involves chromatography (e.g., ion-exchange or HPLC) to isolate this compound from reaction byproducts. Researchers should validate purity via NMR or mass spectrometry and report retention times in peer-reviewed methodologies .

Q. How can researchers characterize the chemical stability of this compound under varying experimental conditions?

Stability studies should assess pH, temperature, and light exposure. For instance, this compound decomposes under acidic conditions into oxalic acid and enters the pentose phosphate pathway under physiological conditions . Use spectrophotometry (e.g., UV-Vis at 260 nm) or HPLC to monitor degradation products. Include control experiments with inert atmospheres (e.g., nitrogen) to isolate oxidative effects .

Q. What safety protocols are critical when handling this compound in laboratory environments?

While specific hazard data for this compound is limited (e.g., GHS classification is undefined), general precautions include using PPE (gloves, goggles) and working in a fume hood. Refer to safety data sheets (SDS) for storage guidelines (e.g., desiccated, 2–8°C) and disposal protocols for organic compounds .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in metabolic pathways be resolved?

Discrepancies often arise from differences in model systems (e.g., microbial vs. mammalian). For example, this compound’s conversion to erythrose-1-phosphate in Y. lipolytica may not directly mirror human pathways . To address contradictions:

  • Replicate experiments using standardized protocols (e.g., buffer composition, enzyme concentrations).
  • Employ isotopic tracing (e.g., ¹³C-labeled this compound) to track metabolic flux .
  • Conduct meta-analyses of existing studies to identify confounding variables (e.g., pH, cofactor availability) .

Q. What experimental designs are optimal for studying this compound’s interactions with enzymes like transketolases?

Use kinetic assays (e.g., Michaelis-Menten) with purified enzymes and varying substrate concentrations. Monitor reaction rates via spectrophotometry or coupled assays (e.g., NADH/NAD+ fluorescence). Include negative controls (e.g., heat-inactivated enzymes) and statistical validation (e.g., triplicate runs with error bars) . For structural insights, combine X-ray crystallography or cryo-EM with molecular dynamics simulations .

Q. How can researchers address gaps in this compound’s toxicological and ecological impact data?

Design ecotoxicology studies using model organisms (e.g., Daphnia magna for aquatic toxicity). Measure LC₅₀ values and compare with structurally similar sugars (e.g., erythritol). For human toxicology, use in vitro cell cultures (e.g., hepatic cells) to assess metabolic stress via ATP/ROS assays . Publish negative results to avoid publication bias .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

Apply the PICO framework:

  • P opulation: Specific biological systems (e.g., Y. lipolytica, human cell lines).
  • I ntervention: Exposure to this compound or its derivatives.
  • C omparison: Controls without intervention (e.g., wild-type strains).
  • O utcome: Quantifiable metrics (e.g., enzyme activity, metabolite levels) .

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

  • Detail synthesis/purification steps, including equipment models and reagent lot numbers.
  • Report statistical methods (e.g., ANOVA, p-value thresholds) and raw data in supplementary materials.
  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization and data presentation .

Data Analysis and Reporting

Q. What strategies mitigate bias when interpreting this compound’s biological activity data?

  • Use blinding in assays to reduce observer bias.
  • Validate findings with orthogonal methods (e.g., corroborate spectrophotometric data with LC-MS).
  • Pre-register study protocols on platforms like Open Science Framework .

Q. How can meta-analyses improve understanding of this compound’s applications in biotechnology?

Systematically review literature using PRISMA guidelines. Extract data on yield, purity, and scalability across studies. Use software like RevMan for statistical pooling and heterogeneity analysis (e.g., I² statistic) . Highlight methodological inconsistencies in synthesis or assay design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.